molecular formula C10H9N3OS B372656 2-[(4-Oxidopyrazin-2-yl)sulfanyl]aniline

2-[(4-Oxidopyrazin-2-yl)sulfanyl]aniline

Cat. No.: B372656
M. Wt: 219.27g/mol
InChI Key: RXUYUDZCWPLBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Oxidopyrazin-2-yl)sulfanyl]aniline is a heterocyclic organic compound characterized by an aniline moiety linked via a sulfanyl (-S-) bridge to a 4-oxidopyrazin-2-yl group. The pyrazine oxide group introduces polarity, enhancing solubility in polar solvents compared to non-oxidized analogs, while the sulfanyl linkage provides a site for redox reactions or nucleophilic substitution.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27g/mol

IUPAC Name

2-(4-oxidopyrazin-4-ium-2-yl)sulfanylaniline

InChI

InChI=1S/C10H9N3OS/c11-8-3-1-2-4-9(8)15-10-7-13(14)6-5-12-10/h1-7H,11H2

InChI Key

RXUYUDZCWPLBOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)SC2=NC=C[N+](=C2)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=C[N+](=C2)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent Groups Molecular Weight (g/mol) Key Properties/Biological Activity
This compound Pyrazine oxide, sulfanyl, aniline ~235 (estimated) High polarity, potential enzyme inhibition
4-[(4-Fluorophenyl)sulfanyl]aniline 4-Fluorophenyl, sulfanyl, aniline 217.3 Anticancer, antimicrobial
4-[(2,5-Dimethylphenyl)sulfanyl]aniline 2,5-Dimethylphenyl, sulfanyl, aniline 243.4 Altered reactivity due to methyl steric effects
5-Chloro-2-[(difluoromethyl)sulfanyl]aniline Difluoromethyl, chlorine, sulfanyl 234.7 Enhanced bioactivity via halogen effects
2-(ethanesulfonyl)-N-(propan-2-yl)aniline Ethanesulfonyl, propan-2-yl 257.4 Enzyme inhibition via sulfonamide H-bonding

Key Observations:

Pyrazine Oxide vs. Aromatic Rings : The oxidized pyrazine in the target compound introduces electron-withdrawing effects, increasing electrophilicity compared to phenyl or methylphenyl substituents in analogs like 4-[(4-Fluorophenyl)sulfanyl]aniline . This may enhance interactions with nucleophilic residues in enzyme active sites.

Sulfanyl vs. Sulfonyl Groups : Unlike sulfonamide-containing compounds (e.g., 2-(ethanesulfonyl)-N-(propan-2-yl)aniline ), the sulfanyl group in the target compound is redox-active, enabling disulfide bond formation or oxidation to sulfoxide/sulfone derivatives.

Halogen Effects : Halogenated analogs (e.g., 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline ) exhibit stronger antimicrobial activity due to halogen-induced lipophilicity and membrane penetration. The target compound lacks halogens but compensates with pyrazine oxide’s polar interactions.

Physicochemical Properties

  • Solubility: The pyrazine oxide group enhances water solubility compared to non-oxidized analogs (e.g., 4-[(2,5-Dimethylphenyl)sulfanyl]aniline ).
  • Stability : Oxidation of the sulfanyl group to sulfone could occur under oxidative conditions, altering bioavailability. This contrasts with sulfonamide derivatives, which are generally more stable .

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